Barium 3-Phospho-D-glycerate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H5BaO7P |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
barium(2+);[(2R)-2-carboxy-2-hydroxyethyl] phosphate |
InChI |
InChI=1S/C3H7O7P.Ba/c4-2(3(5)6)1-10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+2/p-2/t2-;/m1./s1 |
InChI Key |
IAFYHPGYCIOBCG-HSHFZTNMSA-L |
Isomeric SMILES |
C([C@H](C(=O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C(C(=O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Historical Perspectives on 3 Phosphoglycerate in Central Metabolism Research
3-Phospho-D-glycerate (3-PGA) is a biochemically significant molecule that serves as an intermediate in two fundamental processes: glycolysis and the Calvin-Benson cycle. wikipedia.org Its discovery and study were pivotal in unraveling the intricate steps of how organisms derive energy and synthesize organic molecules.
The story of 3-PGA is deeply intertwined with the elucidation of glycolysis, the metabolic pathway that converts glucose into pyruvate. byjus.comwikipedia.org In the early 20th century, scientists like Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas made groundbreaking discoveries that laid the foundation for our understanding of this process, now known as the Embden-Meyerhof-Parnas (EMP) pathway. byjus.com Within this pathway, 3-PGA is formed from 1,3-bisphosphoglycerate in a reaction that generates ATP, the primary energy currency of the cell. wikipedia.orgwikipedia.orgtaylorandfrancis.com This step represents one of the two substrate-level phosphorylation events in glycolysis. wikipedia.org The subsequent conversion of 3-PGA to 2-phosphoglycerate is catalyzed by the enzyme phosphoglycerate mutase. wikipedia.orgtaylorandfrancis.comdovepress.com
Equally important was the role of 3-PGA in deciphering the mechanisms of photosynthesis. In the mid-20th century, Melvin Calvin, Andrew Benson, and their colleagues utilized carbon-14 (B1195169) (¹⁴C) as a radioactive tracer to map the path of carbon in photosynthesis. usp.brcsiropedia.csiro.au Their experiments revealed that 3-PGA is one of the first stable products of carbon dioxide fixation in the cycle that now bears their names. wikipedia.orgopenmedscience.comnumberanalytics.com In this process, the enzyme RuBisCO catalyzes the reaction between carbon dioxide and ribulose-1,5-bisphosphate (RuBP), forming an unstable six-carbon intermediate that immediately splits into two molecules of 3-PGA. csiropedia.csiro.auopenmedscience.com This discovery was a monumental achievement, earning Melvin Calvin the Nobel Prize in Chemistry in 1961. csiropedia.csiro.au
Academic Context of D Glycerate 3 Phosphate and Its Barium Salt in Biochemical Studies
Glycolytic Pathway Intermediacy of 3-Phospho-D-glycerate
Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce energy in the form of ATP and NADH. ontosight.aiontosight.ai Within this pathway, 3-Phospho-D-glycerate serves as a key intermediate. ontosight.ai It is formed from 1,3-bisphospho-D-glycerate by the action of the enzyme phosphoglycerate kinase. hmdb.caontosight.ai This reaction is a substrate-level phosphorylation step, where a phosphate (B84403) group is transferred from 1,3-bisphospho-D-glycerate to ADP, generating a molecule of ATP. wikipedia.org
Subsequently, 3-Phospho-D-glycerate is converted to 2-Phospho-D-glycerate by the enzyme phosphoglycerate mutase. ontosight.aiwikipedia.org This isomerization reaction repositions the phosphate group from the C-3 to the C-2 position of the glycerate backbone, a necessary step for the subsequent dehydration reaction that forms phosphoenolpyruvate. ontosight.ai The conversion is critical for the continuation of glycolysis and the ultimate production of pyruvate. ontosight.ai
The enzymes involved in the formation and conversion of 3-Phospho-D-glycerate in glycolysis are summarized in the table below.
| Reaction | Enzyme | Substrate(s) | Product(s) |
| Formation of 3-Phospho-D-glycerate | Phosphoglycerate Kinase | 1,3-bisphospho-D-glycerate, ADP | 3-Phospho-D-glycerate, ATP |
| Conversion of 3-Phospho-D-glycerate | Phosphoglycerate Mutase | 3-Phospho-D-glycerate | 2-Phospho-D-glycerate |
Calvin-Benson Cycle Dynamics and 3-Phospho-D-glycerate Production
In photosynthetic organisms, 3-Phospho-D-glycerate is a primary product of carbon fixation in the Calvin-Benson cycle. wikipedia.orgkhanacademy.org This cycle, also known as the light-independent reactions of photosynthesis, converts carbon dioxide into organic molecules. khanacademy.orgwikipedia.org The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, with a molecule of CO2. wikipedia.orgkhanacademy.org This reaction forms an unstable six-carbon intermediate that immediately splits into two molecules of 3-Phospho-D-glycerate. wikipedia.orgkhanacademy.org
Therefore, for every molecule of CO2 fixed, two molecules of 3-Phospho-D-glycerate are produced. wikipedia.org This 3-Phospho-D-glycerate then enters a series of reactions within the cycle. A portion of it is reduced to glyceraldehyde-3-phosphate (G3P), a three-carbon sugar, using ATP and NADPH generated during the light-dependent reactions. khanacademy.org The remaining 3-Phospho-D-glycerate is used to regenerate RuBP, allowing the cycle to continue. wikipedia.orgwikipedia.org The G3P produced can be used to synthesize glucose and other organic molecules. wikipedia.org Research has shown that the supply of 3-PGA from CO2 fixation is crucial for the synthesis of proteins like the D1 protein of photosystem II. nih.gov
The key reaction for 3-Phospho-D-glycerate production in the Calvin-Benson cycle is detailed in the table below.
| Reaction | Enzyme | Substrate(s) | Product(s) |
| Carbon Fixation | RuBisCO | Ribulose-1,5-bisphosphate, CO2, H2O | 2 x 3-Phospho-D-glycerate |
Anabolic Precursor Roles of 3-Phospho-D-glycerate
Beyond its role in central energy metabolism, 3-Phospho-D-glycerate is a vital precursor for the biosynthesis of several amino acids. ontosight.aiwikipedia.org
3-Phospho-D-glycerate is the starting point for the phosphorylated pathway of L-serine biosynthesis. wikipathways.orgwikipedia.org This pathway is the primary route for de novo serine synthesis in many organisms, including animals and bacteria. wikipedia.orgnhri.org.tw The first and committed step is the oxidation of 3-Phospho-D-glycerate to 3-phosphohydroxypyruvate, a reaction catalyzed by the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which uses NAD+ as a cofactor. wikipedia.orgnih.gov Subsequently, phosphoserine aminotransferase catalyzes the conversion of 3-phosphohydroxypyruvate to O-phospho-L-serine. wikipathways.org The final step is the dephosphorylation of O-phospho-L-serine by phosphoserine phosphatase to yield L-serine. wikipathways.orgnih.gov In plants, serine can be synthesized through both a phosphorylated pathway in plastids and a glycerate pathway in the cytosol, both originating from 3-phosphoglycerate. frontiersin.org
The L-serine synthesized from 3-Phospho-D-glycerate serves as a direct precursor for the synthesis of both glycine (B1666218) and cysteine. hmdb.cawikipedia.orgwikipathways.org Glycine is formed from serine through a reaction catalyzed by serine hydroxymethyltransferase, which transfers the hydroxymethyl group from serine to tetrahydrofolate. nih.gov
Furthermore, serine is essential for the synthesis of cysteine. wikipedia.org In the transsulfuration pathway, serine condenses with homocysteine to form cystathionine (B15957), a reaction catalyzed by cystathionine β-synthase. nih.gov Cystathionine is then cleaved by cystathionine γ-lyase to produce cysteine, α-ketobutyrate, and ammonia. nih.gov This highlights the central role of 3-Phospho-D-glycerate in providing the carbon backbone for these crucial amino acids.
The pathway from 3-Phospho-D-glycerate to serine, glycine, and cysteine is outlined below.
| Metabolite | Precursor | Key Enzyme(s) |
| L-Serine | 3-Phospho-D-glycerate | 3-Phosphoglycerate Dehydrogenase, Phosphoserine Aminotransferase, Phosphoserine Phosphatase |
| Glycine | L-Serine | Serine Hydroxymethyltransferase |
| Cysteine | L-Serine, Homocysteine | Cystathionine β-synthase, Cystathionine γ-lyase |
Regulatory Influence of 3-Phospho-D-glycerate on Interconnected Metabolic Networks
3-Phospho-D-glycerate is not just a passive intermediate but also plays a role in regulating metabolic flux.
Cellular Stress Response Mechanisms (e.g., Hypoxia, Oxidative Stress)
3-Phospho-D-glycerate (3-PG) is a key metabolite that plays a significant role in how cells respond to environmental and physiological stress, such as low oxygen (hypoxia) and oxidative stress. ontosight.ai Its position in the glycolytic pathway allows it to act as a crucial branching point, diverting glucose metabolism towards biosynthetic pathways that are essential for cell survival under stress.
Under hypoxic conditions, cells undergo significant metabolic reprogramming, often orchestrated by Hypoxia-Inducible Factors (HIFs). embopress.org HIF-1, a key transcription factor activated by low oxygen, mediates a switch towards glycolytic metabolism. embopress.org This involves the upregulation of glycolytic enzymes and transporters like GLUT-1 and phosphoglycerate kinase (PGK)-1. nih.gov 3-PG sits (B43327) at a critical juncture in this reprogrammed pathway. HIF-1 activation leads to increased expression of phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine biosynthesis pathway, which uses 3-PG as its substrate. embopress.orgd-nb.info This shunting of glycolytic flux from 3-PG into serine synthesis is not primarily for protein production but to bolster the cell's antioxidant capacity. embopress.org Serine can be converted to glycine, which, along with cysteine, is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant that combats reactive oxygen species (ROS). nih.govijbs.com By increasing the substrate pool for serine and subsequent glutathione synthesis, the cell can better manage the oxidative stress that often accompanies hypoxia. embopress.orgijbs.com
In the context of oxidative stress, the role of 3-PG is tightly linked to redox homeostasis. Oxidative stress can inhibit key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), potentially leading to an accumulation of upstream metabolites, including 3-PG. nih.gov The diversion of 3-PG into the serine synthesis pathway is critical for producing NADPH, another key reducing equivalent, via the one-carbon (folate) cycle. embopress.org Furthermore, the enzyme phosphoglycerate mutase (PGAM), which converts 3-PG to 2-phosphoglycerate (2-PG), is itself regulated by oxidative stress. nih.govaacrjournals.org Increased ROS levels can stimulate the deacetylation and activation of PGAM, influencing the balance between 3-PG and 2-PG and thereby coordinating glycolysis with biosynthetic and antioxidant responses. nih.govaacrjournals.org Studies have shown that depletion of l-serine, which is synthesized from 3-PG, leads to reduced glutathione levels and increased vulnerability to oxidative stress. nih.gov
Interestingly, research has also identified a role for metabolites downstream of 3-PG in regulating the hypoxia response. The metabolite 3-hydroxypyruvate, which can be metabolized to produce a 20-fold increase in 3-phosphoglycerate, has been shown to destabilize HIF, suggesting a complex feedback loop where glycolytic intermediates influence the master regulators of the hypoxic response. arvojournals.org
Association with Glycolytic Shifts in Research Models
The metabolic landscape of rapidly proliferating cells, particularly cancer cells, is often characterized by a phenomenon known as the Warburg effect, or aerobic glycolysis. nih.govcancerbiomed.orgmdpi.com This entails a significant increase in glucose uptake and lactate (B86563) production, even in the presence of sufficient oxygen for mitochondrial respiration. d-nb.infomdpi.com 3-Phospho-D-glycerate is a central figure in this metabolic reprogramming, serving as a critical node that links glycolysis to essential anabolic pathways. nih.govnih.govhmdb.ca
In many cancer research models, there is an observed upregulation of the enzymes that utilize 3-PG. Phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first committed step of the de novo serine biosynthesis pathway from 3-PG, is frequently overexpressed in various cancers, including breast cancer, melanoma, and glioma. nih.govnih.govresearchgate.net This overexpression diverts a significant portion of glycolytic carbon away from energy production and into the synthesis of serine and glycine. nih.govpnas.org These amino acids are not only required for protein synthesis but are also crucial precursors for nucleotides, lipids, and the one-carbon metabolism that supports redox balance and epigenetic modifications. nih.govresearchgate.netnih.gov
The regulation at the level of 3-PG is intricate. The glycolytic enzyme phosphoglycerate mutase 1 (PGAM1), which converts 3-PG to 2-PG, is also commonly upregulated in human cancers. mdpi.comresearchgate.net The activity of these competing enzymes, PHGDH and PGAM1, determines the fate of the 3-PG pool. Research indicates a coordinated regulation where the product of PGAM1, 2-PG, can activate PHGDH, creating a feedback mechanism to control 3-PG levels. researchgate.net Conversely, 3-PG itself can act as a signaling molecule, inhibiting other pathways such as the oxidative pentose (B10789219) phosphate pathway (PPP) by binding to and inhibiting 6-phosphogluconate dehydrogenase (6PGD). nih.govresearchgate.net This demonstrates how the concentration of 3-PG can modulate the balance between glycolysis, serine synthesis, and NADPH production.
The shift in 3-PG metabolism is a key component of the broader metabolic reprogramming driven by oncogenes and tumor suppressors. nih.govnih.gov For instance, the transcription factor c-Myc can induce the expression of SSP enzymes, promoting the use of 3-PG for biosynthesis. nih.gov This metabolic rewiring provides the necessary building blocks and redox power to sustain rapid cell growth and proliferation, a hallmark of cancer. nih.govpnas.org The dependence of certain cancer cells on this pathway has made enzymes like PHGDH attractive targets for therapeutic intervention. nih.govpnas.org
Interactive Data Table: Key Enzymes and Findings Related to 3-Phospho-D-glycerate Metabolism
| Enzyme | Function | Research Model Context | Key Findings | Citations |
| Phosphoglycerate Dehydrogenase (PHGDH) | Catalyzes the first step of serine biosynthesis from 3-PG. | Cancer Cells (e.g., Breast Cancer, Melanoma, Glioma) | Often overexpressed; diverts glycolytic flux to support biosynthesis and redox balance. Its inhibition can slow tumor growth. | ijbs.comnih.govnih.govpnas.org |
| Phosphoglycerate Mutase 1 (PGAM1) | Converts 3-PG to 2-phosphoglycerate (2-PG) in glycolysis. | Cancer Cells | Upregulated in many cancers; coordinates glycolysis and biosynthesis. Its product, 2-PG, can activate PHGDH. | mdpi.comresearchgate.net |
| Phosphoglycerate Kinase (PGK1) | Converts 1,3-bisphosphoglycerate to 3-PG, producing ATP. | Hypoxic Cells, Epidermal Carcinogenesis | Upregulated by HIF-1 in response to hypoxia. Expression increases during carcinogenesis and wound healing. | nih.govlambris.com |
| SIRT2 (Sirtuin 2) | Deacetylates and activates PGAM2 in response to oxidative stress. | Human Cells (HEK293T, A549) | Increased ROS promotes SIRT2-PGAM interaction, activating PGAM and influencing NADPH homeostasis and cell proliferation. | nih.govaacrjournals.org |
Enzymatic Interactions and Regulatory Mechanisms Involving 3 Phospho D Glycerate
Phosphoglycerate Kinase (PGK) Activity and 3-Phospho-D-glycerate
Phosphoglycerate Kinase (EC 2.7.2.3) is a transferase that facilitates the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, yielding 3-Phospho-D-glycerate and ATP. nih.gov This reaction is a key step in glycolysis, representing the first substrate-level phosphorylation where ATP is generated. nih.gov In the reverse direction, as part of gluconeogenesis and the Calvin cycle, PGK catalyzes the phosphorylation of 3-Phospho-D-glycerate to form 1,3-bisphosphoglycerate. nih.govproteopedia.org
The phosphoryl transfer catalyzed by PGK is a single-step, in-line mechanism (SN2-type reaction). proteopedia.org In the glycolytic direction, the beta-phosphate of ADP performs a nucleophilic attack on the 1-phosphate of 1,3-bisphosphoglycerate. This process involves a charge-stabilized transition state where ligands stabilize the phosphate oxygens. nih.govproteopedia.org The reaction is highly reversible, and its direction is influenced by the intracellular concentrations of substrates and products, particularly the ATP/ADP ratio. researchgate.net The enzyme requires a magnesium ion (Mg²⁺) as a cofactor to reduce the charge repulsion between the negatively charged phosphate groups of the substrates, thereby facilitating their interaction. wikipedia.org
PGK exhibits Michaelis-Menten kinetics. nih.gov The enzyme is highly specific for its substrates. The binding of 3-Phospho-D-glycerate occurs at the N-terminal domain of the enzyme. nih.gov Kinetic parameters for PGK vary across different species, reflecting evolutionary adaptations. High concentrations of MgATP and 3-Phospho-D-glycerate can activate the enzyme, while high concentrations of Mg²⁺ act as a non-competitive inhibitor. wikipedia.org
| Organism | Substrate | KM (mM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|
| Corynebacterium glutamicum | 3-Phosphoglycerate (B1209933) | 0.26 | 220 | nih.gov |
| Corynebacterium glutamicum | ATP | 0.11 | 150 | nih.gov |
| Human (PGK1) | 3-Phosphoglycerate | 0.186 | N/A | researchgate.net |
| Yeast (PGK1) | 3-Phosphoglycerate | 0.146 | N/A | researchgate.net |
| Trypanosoma brucei (PGKB, natural) | 3-Phosphoglycerate | 0.28 | N/A | nih.gov |
| Trypanosoma brucei (PGKB, natural) | ATP | 0.13 | N/A | nih.gov |
PGK is a monomeric enzyme of approximately 45 kDa, comprising two distinct domains (N-terminal and C-terminal) of nearly equal size, connected by a flexible hinge region. nih.govnih.gov 3-Phospho-D-glycerate binds to a cluster of basic amino acid residues within the N-terminal domain. nih.govmsu.ru X-ray crystallography studies of pig muscle PGK in complex with 3-Phospho-D-glycerate have revealed the specific interactions: the phosphate group forms hydrogen bonds with His-62, Arg-65, Arg-122, and Arg-170. msu.ru The 2-hydroxyl group, which defines the D-isomer specificity, hydrogen bonds with Asp-23 and Asn-25. msu.ru Upon substrate binding, PGK undergoes a significant "hinge-bending" conformational change, bringing the two domains closer together to create the catalytic site for phosphoryl transfer. nih.govnih.gov
Interaction with Other Glycolytic and Related Enzymes
3-Phospho-D-glycerate and its analogues interact with several enzymes, influencing the flow of metabolites through glycolysis and connected biosynthetic pathways.
Competitive Inhibition of Yeast Enolase by 3-Phospho-D-glycerate Analogues
Enolase, the enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, can be inhibited by molecules structurally similar to its substrate. medchemexpress.com Research has shown that D-(-)-3-Phosphoglyceric acid can act as a competitive inhibitor of yeast enolase. medchemexpress.commedchemexpress.com Furthermore, synthetic analogues of 3-phosphoglycerate have been developed and studied for their inhibitory effects. For instance, the phosphonomethyl analogue of 3-phosphoglycerate, 2-hydroxy-4-phosphonobutanoate, has been identified as a potent competitive inhibitor of phosphoglycerate mutases from both yeast and wheat germ. nih.gov The inhibitory potential of such analogues is often evaluated against related enzymes like enolase, particularly when enolase is used in coupled assays to measure the activity of other enzymes like phosphoglycerate mutase. core.ac.uk
Regulation of Phosphoglycerate Dehydrogenase (PHGDH)
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the oxidation of 3-phospho-D-glycerate to 3-phosphohydroxypyruvate. ijbs.comnih.govnih.gov As the substrate, 3-PG is central to the function of PHGDH. wikipedia.org The enzyme's activity is tightly controlled to balance the demands of glycolysis with the need for serine production.
One of the primary regulatory mechanisms is allosteric feedback inhibition by the downstream product, L-serine. nih.govwikipedia.org The binding of 3-PG to the active site of PHGDH occurs via an induced-fit mechanism. wikipedia.org The active site contains cationic residues that stabilize the negatively charged substrate, facilitating a conformational change that brings the substrate and the cofactor NAD+ into proximity for hydride transfer. nih.govwikipedia.org The cellular concentration of 3-PG can also have regulatory consequences. For example, low levels of this metabolite have been shown to induce phosphorylation of the p53 protein, while high concentrations binding to certain PHGDH mutants can impair p53 activation and inhibit apoptosis. medchemexpress.com
Bisphosphoglycerate Mutase (BPGM) Mediated Control of Serine Pathway Flux
Bisphosphoglycerate mutase (BPGM) exerts significant indirect control over the flux of metabolites into the serine biosynthesis pathway. nih.gov BPGM's primary role in this context is to synthesize 2,3-BPG, the main activator of PGAM1. nih.govnih.gov By controlling the level of active PGAM1, BPGM dictates the rate of conversion of 3-PG to 2-PG.
In cells where BPGM is knocked out, the reduced activation of PGAM1 leads to a bottleneck in glycolysis, causing the accumulation of 3-PG. nih.govnih.govprinceton.edu This buildup of substrate shunts a greater proportion of the glycolytic intermediate into the serine biosynthesis pathway, which begins with the PHGDH-catalyzed conversion of 3-PG. nih.govresearchgate.netosti.gov Therefore, a key biological function of BPGM is to control the concentration of the glycolytic intermediate 3-PG, and in doing so, regulate the flux of carbons into the serine synthesis pathway. nih.govnih.gov
Table 2: BPGM's Regulatory Impact on Serine Synthesis
| Condition | PGAM1 Activity | 3-PG Level | Serine Pathway Flux |
|---|---|---|---|
| Normal BPGM function | High | Normal | Basal |
| BPGM Knockout | Decreased | Accumulates | Increased nih.govnih.govosti.gov |
Enzyme-Substrate Binding Dynamics and Molecular Recognition
The interaction between 3-phospho-D-glycerate and enzymes is characterized by specific molecular recognition and dynamic conformational changes. In the case of PHGDH, the enzyme's structure includes a substrate-binding domain and a cofactor-binding domain. nih.govnih.gov The binding of 3-PG involves key cationic residues, such as arginine and histidine, in the active site that interact with the acidic groups of the substrate. nih.gov This interaction induces a domain movement that closes the active site cleft, creating a precise orientation for the catalytic reaction. nih.govwikipedia.org
For phosphoglycerate mutase (PGAM), the binding dynamics are centered on the transfer of a phosphoryl group. The enzyme's active site contains a phosphohistidine (B1677714) residue that initiates the reaction. 3-PG binds to this phosphorylated enzyme, and the phosphate group is transferred from the histidine to the C2 position of the substrate, forming a 2,3-bisphosphoglycerate (B1242519) intermediate. Subsequently, the phosphate group from the C3 position of the intermediate is transferred back to the same enzyme histidine, and the product, 2-phosphoglycerate, is released. This intricate mechanism relies on the precise recognition of the glycerate structure and the phosphate moiety to ensure the correct intramolecular rearrangement.
Advanced Methodologies for Research on 3 Phospho D Glycerate
Chromatographic Separation Techniques for Biochemical Research
Chromatographic techniques are fundamental for isolating 3-Phospho-D-glycerate from complex biological matrices, enabling its identification and quantification. wikipedia.org These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Historically, paper chromatography has been a valuable tool for the separation of phosphate (B84403) esters, including 3-phosphoglyceric acid. cdnsciencepub.comresearchgate.net This technique involves spotting a sample onto a specialized paper (the stationary phase) and allowing a solvent (the mobile phase) to move up the paper, separating the components based on their differential solubility and adsorption. For visualization, specific spray reagents are used; for instance, a molybdate-containing reagent can be used to detect phosphate groups, which appear as colored spots after appropriate treatment. cdnsciencepub.com
Column chromatography is a more preparative technique widely used for purifying larger quantities of compounds. gerli.comyoutube.com In the context of phosphorylated compounds like 3-PGA, silica (B1680970) gel is a common stationary phase. gerli.comvliz.be The separation is based on polarity, with the sample being applied to the top of a column packed with the stationary phase and eluted with a solvent system of increasing polarity. gerli.comyoutube.com Less polar compounds elute faster, while more polar compounds, like the highly polar 3-PGA, are retained more strongly by the silica and require a more polar solvent for elution. youtube.com
Table 1: Comparison of Paper and Column Chromatography for 3-PGA Analysis
| Feature | Paper Chromatography | Column Chromatography |
|---|---|---|
| Principle | Partitioning between a stationary paper phase and a liquid mobile phase. | Adsorption onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase. |
| Application | Primarily qualitative and semi-quantitative analysis of phosphate esters. cdnsciencepub.com | Preparative separation and purification of milligram quantities of compounds. gerli.com |
| Stationary Phase | Cellulose paper. | Silica gel, alumina, etc. gerli.comvliz.be |
| Detection | Staining with specific chemical reagents (e.g., molybdate (B1676688) spray for phosphates). cdnsciencepub.com | Collection of fractions and subsequent analysis (e.g., spectroscopy). |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org For non-volatile compounds like 3-Phospho-D-glycerate, a chemical derivatization step is necessary to increase their volatility for GC analysis. shimadzu.commdpi.com This typically involves converting the polar carboxyl and phosphate groups into less polar, more volatile esters or ethers. springernature.comresearchgate.net
A common derivatization technique for organic acids is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov The resulting TMS derivatives of 3-PGA are sufficiently volatile to be separated on a GC column and subsequently identified by their characteristic mass spectra. nih.gov The mass spectrometer fragments the derivatized molecules into ions, and the resulting fragmentation pattern serves as a molecular fingerprint for identification. wikipedia.org
Table 2: GC-MS Analysis Parameters for Phosphorylated Metabolites
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Derivatization Reagent | Reagent used to increase the volatility of the analyte. | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov |
| GC Column | The stationary phase where separation occurs. | Capillary columns (e.g., HP-5MS). nih.gov |
| Carrier Gas | Inert gas used to move the sample through the column. | Helium or Nitrogen. nih.gov |
| Ionization Mode | Method used to ionize the sample in the mass spectrometer. | Electron Ionization (EI). |
| Detection Mode | Method of data acquisition by the mass spectrometer. | Full Scan or Selected Ion Monitoring (SIM). nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the quantitative analysis of metabolites in complex biological samples. rsc.org Unlike GC-MS, LC-MS does not require derivatization for polar compounds like 3-PGA, as the separation occurs in the liquid phase. sielc.com This method is particularly well-suited for analyzing central metabolic pathways. nih.gov
In a typical LC-MS setup for 3-PGA analysis, a reversed-phase or mixed-mode chromatography column is used for separation. sielc.comimtaktusa.com The mobile phase composition is carefully controlled to achieve optimal separation of 3-PGA from other metabolites, including its isomer 2-phosphoglyceric acid. sielc.comimtaktusa.com Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. shimadzu.com
For quantitative studies, tandem mass spectrometry (MS/MS) is often employed in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion of 3-PGA in the first mass analyzer, fragmenting it in a collision cell, and then monitoring a specific product ion in the second mass analyzer. This highly specific detection method provides excellent sensitivity and accuracy for quantifying 3-PGA levels in various biological matrices. rsc.org
Table 3: LC-MS/MS Parameters for Quantitative Analysis of 3-PGA
| Parameter | Description | Typical Setting |
|---|---|---|
| Chromatography Column | Type of stationary phase used for separation. | Mixed-mode or reversed-phase columns. sielc.comimtaktusa.com |
| Mobile Phase | Solvents used to elute the analyte from the column. | Acetonitrile/water with buffers like ammonium (B1175870) formate. imtaktusa.com |
| Ionization Source | Method for generating ions from the analyte. | Electrospray Ionization (ESI), often in negative mode. shimadzu.com |
| MS/MS Mode | Technique for enhancing selectivity and sensitivity. | Multiple Reaction Monitoring (MRM). |
| Precursor/Product Ions (m/z) | Mass-to-charge ratios used for specific detection of 3-PGA. | m/z 185/79. imtaktusa.com |
Spectroscopic Characterization in Biochemical Systems
Spectroscopic techniques provide detailed information about the molecular structure and environment of 3-Phospho-D-glycerate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR have been used to characterize 3-Phospho-D-glycerate. hmdb.caspectrabase.comhmdb.cahmdb.ca The chemical shifts of the carbon and proton nuclei provide information about their chemical environment within the molecule. libretexts.org For example, ¹³C NMR can distinguish between the different carbon atoms in the 3-PGA molecule based on their hybridization and proximity to electronegative atoms like oxygen. udel.edu
NMR is also instrumental in studying the interaction of 3-PGA with enzymes. By observing changes in the NMR spectrum of 3-PGA upon binding to an enzyme like phosphoglycerate kinase, researchers can identify the specific atoms involved in the binding interaction and gain insights into the enzyme's mechanism of action. nih.gov Isotope labeling, such as using ¹³C-labeled glycerol (B35011) as a precursor in biological systems, can further enhance the NMR signals and provide more detailed structural and metabolic information. protein-nmr.org.uk
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for 3-Phosphoglyceric Acid
| Nucleus | Atom Position | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-2 | ~4.3 |
| H-3a | ~4.1 | |
| H-3b | ~3.9 | |
| ¹³C | C-1 (Carboxyl) | ~176 |
| C-2 (CH-OH) | ~73 | |
| C-3 (CH₂-OPO₃) | ~66 |
Note: Chemical shifts can vary depending on the solvent, pH, and temperature. spectrabase.com
These studies provide invaluable information about the conformation of 3-PGA when it is bound within the active site of an enzyme. researchgate.net By analyzing the electron density maps generated from the diffraction data, researchers can precisely determine the bond lengths, bond angles, and torsional angles of the bound 3-PGA molecule. This information reveals how the enzyme recognizes and orients its substrate for catalysis. The structures of phosphoglycerate kinase from various organisms have been determined with 3-PGA bound, showing a conserved binding mode and providing a structural basis for its function in glycolysis and gluconeogenesis. nih.gov
Table 5: Structural Information of 3-PGA from Enzyme-Ligand X-ray Crystallography
| Feature | Description |
|---|---|
| Analyzed System | Enzyme (e.g., Phosphoglycerate Kinase) co-crystallized with 3-PGA. researchgate.net |
| Information Gained | Three-dimensional coordinates of each atom in the bound 3-PGA molecule. |
| Key Findings | Reveals the specific conformation (shape) of 3-PGA in the enzyme's active site. researchgate.net |
| Identifies the specific amino acid residues of the enzyme that interact with the substrate. nih.gov |
In Vitro Experimental Systems and Assays
Modern biochemical research leverages powerful in vitro systems to dissect the intricate functions of molecules like 3-Phospho-D-glycerate, away from the complex environment of a living cell. These controlled settings are indispensable for detailed mechanistic and metabolic studies.
Cell-Free Extract Applications in Metabolic Research
Cell-free metabolic engineering has emerged as a robust platform for studying and engineering metabolic pathways. nih.govresearchgate.net This approach utilizes cell lysates, which contain the necessary enzymatic machinery, to investigate metabolic processes in a test tube. nih.govresearchgate.net The primary advantage of cell-free systems is the circumvention of the cellular membrane barrier, allowing for direct access to and manipulation of the metabolic network. nih.gov This provides operational simplicity, high conversion yields, and enhanced productivity in studying biochemical reactions. nih.govresearchgate.net
In the context of 3-Phospho-D-glycerate, a key intermediate in glycolysis, cell-free extracts from organisms like Escherichia coli are employed to study the metabolism of related compounds and pathways. nih.gov For instance, research has utilized cell-free extracts to investigate the incorporation of glycerol into phospholipids, a process linked to the glycolytic pathway where 3-Phospho-D-glycerate is a central molecule. nih.gov These systems allow researchers to trace the flow of metabolites and understand the regulation of pathways such as glycolysis and gluconeogenesis.
Below is a table summarizing the advantages of using cell-free extracts in metabolic research:
| Feature | Description | Reference |
| Operational Simplicity | Bypasses the complexity of living cells, allowing for more straightforward experimental setups. | nih.govresearchgate.net |
| High Conversion Yield | The absence of cell maintenance energy requirements can lead to higher yields of the desired product. | nih.gov |
| Direct Access to Metabolism | Enables the direct addition of substrates, cofactors, and inhibitors to study their effects on metabolic pathways. | nih.gov |
| Flexibility | Allows for the combination of enzymes from different sources to create novel metabolic pathways. | nih.gov |
| Prototyping Platform | Serves as an efficient tool for testing and optimizing engineered metabolic pathways before implementation in living organisms. | nih.gov |
Reconstituted Enzyme Systems for Mechanistic Elucidation
For a more granular understanding of enzymatic mechanisms, researchers often turn to reconstituted enzyme systems. This "bottom-up" approach involves the purification of individual enzymes and then combining them in a defined manner to study specific reactions or entire pathways. nih.gov This methodology offers unparalleled control over the experimental conditions, allowing for the precise determination of kinetic parameters and the elucidation of reaction mechanisms. nih.gov
The study of enzymes that interact with 3-Phospho-D-glycerate, such as phosphoglycerate kinase and phosphoglycerate mutase, has greatly benefited from reconstituted systems. By isolating these enzymes, researchers can investigate their substrate specificity, catalytic mechanisms, and interactions with inhibitors or activators in a controlled environment. For example, studies on phosphoglycerate kinase have utilized purified enzymes to determine the kinetic parameters (Km and kcat) for its substrate, 3-Phospho-D-glycerate, and its analogues. nih.gov This has provided insights into the structural requirements for substrate binding and catalysis. nih.gov
Computational Approaches in 3-Phospho-D-glycerate Research
Computational chemistry and biology have become indispensable tools for investigating biochemical systems at the atomic level. These methods provide insights that are often inaccessible through experimental techniques alone.
Molecular Docking and Dynamics Simulations of Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between ligands and proteins. grafiati.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations provide a detailed view of the dynamic behavior of the complex over time. grafiati.com
These methods have been instrumental in studying the enzymes of the glycolytic pathway that process 3-Phospho-D-glycerate. For example, MD simulations have been used to investigate the interaction between phosphoglycerate mutase (PGM) and enolase. researchgate.net These simulations revealed that the two enzymes can form a complex, suggesting a mechanism for substrate channeling, where the product of one enzyme is directly passed to the active site of the next enzyme in the pathway. researchgate.net This research highlighted the importance of specific amino acid residues in mediating the interaction between the two enzymes. researchgate.net
The table below presents key findings from molecular dynamics simulations of glycolytic enzyme interactions:
| Interacting Enzymes | Key Findings | Computational Method | Reference |
| Phosphoglycerate Mutase (PGM) & Enolase | Evidence for binding affinity near the active regions, suggesting substrate channeling. The C-terminal residues of PGM are important for the interaction. | Molecular Dynamics Simulation | researchgate.net |
| Glycerol-3-Phosphate Acyltransferase (GPAT) & Glycerol-3-Phosphate | G3P forms multiple hydrogen and hydrophobic bonds with GPAT, and the complex remains stable throughout the simulation. | Molecular Dynamics Simulation | iium.edu.my |
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical (QC) methods, often employed in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, provide a highly accurate description of chemical reactions, including bond-breaking and bond-forming events. nih.gov These methods are particularly useful for elucidating the detailed mechanisms of enzyme-catalyzed reactions.
While direct quantum chemical studies on Barium 3-Phospho-D-glycerate are not extensively documented in the provided search results, the methodology has been applied to closely related enzymatic reactions. For instance, QM/MM simulations have been used to elucidate the catalytic mechanism of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the enzyme that produces the precursor to 1,3-bisphosphoglycerate, which is then converted to 3-Phospho-D-glycerate. nih.gov These studies have provided insights into the roles of key amino acid residues and the energetics of the reaction pathway. nih.gov The application of such methods to the enzymes that directly metabolize 3-Phospho-D-glycerate holds significant promise for a deeper understanding of their catalytic mechanisms.
Research on Synthesis and Analogues of Barium 3 Phospho D Glycerate
Chemoenzymatic Synthesis of Enantiomerically Pure Phosphoglycerates
The convergence of chemical and enzymatic methods has paved the way for the efficient synthesis of optically pure phosphoglycerates. This chemoenzymatic approach harnesses the high selectivity of enzymes for specific stereoisomers, a critical aspect for producing biologically relevant molecules.
A central strategy in the synthesis of 3-Phospho-D-glycerate involves the phosphorylation of its precursor, glyceraldehyde. Kinases, a class of enzymes that facilitate the transfer of a phosphate (B84403) group from a high-energy donor to a substrate, are pivotal in this process youtube.com. The inherent stereoselectivity of these enzymes ensures that only the D-enantiomer of glyceraldehyde is phosphorylated, leading to the desired D-3-phosphoglycerate.
The reaction is typically catalyzed by a suitable kinase, which recognizes the specific three-dimensional structure of the D-glyceraldehyde. This enzymatic precision circumvents the challenges of traditional chemical synthesis, which often result in a racemic mixture of both D and L enantiomers. The phosphorylation of glyceraldehyde to glyceraldehyde-3-phosphate is a fundamental reaction in biochemical pathways, and leveraging the enzymes that catalyze this step provides a direct route to the desired product researchgate.net.
A significant consideration in kinase-catalyzed reactions is the stoichiometric requirement for the high-energy phosphate donor, typically adenosine triphosphate (ATP). To overcome the high cost associated with using large quantities of ATP, in vitro ATP regeneration systems are employed bionukleo.comrsc.orgnih.govnih.gov. These systems continuously replenish the ATP pool, allowing the phosphorylation reaction to proceed efficiently with only a catalytic amount of the expensive cofactor.
Several enzymatic systems have been developed for ATP regeneration. Common approaches include the use of:
Acetate kinase with acetyl phosphate as the phosphate donor.
Pyruvate kinase with phosphoenolpyruvate as the phosphate donor.
Polyphosphate kinase with inorganic polyphosphate as a cost-effective phosphate source bionukleo.comresearchgate.net.
Role of Barium Salts in Research-Scale Synthesis and Isolation
Barium salts play a crucial, albeit often behind-the-scenes, role in the synthesis and purification of phosphorylated compounds, including 3-Phospho-D-glycerate. The unique properties of barium salts of organophosphates are leveraged in several key research applications.
In the realm of nucleic acid chemistry, barium salts of protected deoxyribonucleoside-3'-p-chlorophenyl phosphates have been instrumental as key monomers in the phosphotriester method of oligonucleotide synthesis nih.govnih.gov. This approach facilitates the high-yield construction of dinucleotide blocks, which are the fundamental units for assembling longer, defined-sequence oligonucleotides nih.govnih.gov. The use of barium salts in this context highlights their utility in handling and manipulating phosphorylated building blocks in complex chemical syntheses. The principles of using barium salts for the controlled reaction of phosphate groups are transferable to the synthesis of other phosphorylated molecules.
The interaction between barium ions and phosphate groups can also be exploited in the isolation and crystallization of enzymes. While direct evidence for the use of Barium 3-Phospho-D-glycerate in the crystallization of specific enzymes is not extensively documented in the provided search results, the general principle of using divalent cations to induce protein precipitation and crystallization is a well-established technique in biochemistry. The ability of barium ions to form specific coordination complexes can help in creating the ordered lattice structure required for X-ray crystallography. Furthermore, organophosphorus compounds have been studied for their ability to influence the crystallization of barium salts like barite, indicating a strong interaction between these chemical entities that can be harnessed in purification protocols rsc.org.
Design and Application of 3-Phospho-D-glycerate Analogues in Mechanistic Studies
To probe the intricate workings of enzymes that bind 3-Phospho-D-glycerate, researchers have designed and synthesized structural analogues of this metabolite. These analogues, which mimic the natural substrate but possess altered chemical properties, are invaluable tools for elucidating enzyme mechanisms.
One such analogue is 2-hydroxy-4-phosphono-dl-butyric acid, a methylene isostere of 3-phospho-d-glycerate. This compound has been instrumental in studying the active site of phosphoglycerate kinase nih.govnih.gov. By comparing the kinetic parameters (Km and kcat) of the natural substrate with its analogue, researchers can infer the importance of specific functional groups for substrate binding and catalysis. For instance, the significant increase in the Km value for the methylene isostere at a lower pH suggests that the dianionic character of the phosphate group on the natural substrate is crucial for efficient binding to the enzyme nih.gov.
Furthermore, the phosphonomethyl analogue of 3-phosphoglycerate (B1209933) has been shown to be a potent competitive inhibitor of both cofactor-dependent and cofactor-independent phosphoglycerate mutases core.ac.uk. The ability of this analogue to bind to the active site of these enzymes without undergoing a reaction makes it an excellent tool for nuclear magnetic resonance (NMR) spectroscopic studies aimed at understanding the enzyme's mechanism of action core.ac.uk.
Phosphonate Analogues as Enzyme Probes
Phosphonate analogues of 3-Phospho-D-glycerate are molecules in which the phosphate ester oxygen is replaced by a methylene group (-CH₂-). This substitution creates a more stable carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage, making these analogues excellent tools for studying enzyme kinetics and binding.
One of the most extensively studied phosphonate analogues is the methylene isostere of 3-Phospho-D-glycerate, 2-hydroxy-4-phosphono-DL-butyric acid. Research has shown that this analogue can serve as a substrate for phosphoglycerate kinase, albeit with altered kinetic properties. researchgate.netnih.gov The pKa values for the final dissociation of the natural substrate and its methylene isostere are 6.20 and 7.45, respectively. nih.gov This difference in acidity affects the charge state of the molecule at physiological pH and, consequently, its interaction with the enzyme.
Kinetic studies with phosphoglycerate kinase have revealed that while the catalytic rate (kcat) for both the natural substrate and the methylene analogue are similar at different pH values, the Michaelis constant (Km) for the analogue increases significantly at a lower pH. nih.gov This suggests that a dianionic group at the C-3 position is crucial for efficient substrate binding to the enzyme. nih.gov
The phosphonomethyl analogue has also been utilized as a potent competitive inhibitor of both cofactor-dependent and cofactor-independent phosphoglycerate mutases. researchgate.netnih.gov For the yeast-derived cofactor-dependent enzyme, the inhibition constant (Ki) is 1.3 mM, while the Km for the natural substrate is 0.71 mM. nih.gov In the case of the cofactor-independent enzyme from wheat germ, the Ki is 18 mM, with a substrate Km of 0.86 mM. nih.gov These findings indicate that the analogue binds effectively to the active site of these mutases, preventing the binding of the natural substrate. Such inhibitors are valuable for mechanistic studies, including those employing nuclear magnetic resonance (NMR) spectroscopy to probe the enzyme's active site. nih.gov
Isosteric Replacements in Substrate-Enzyme Interaction Research
Isosteric replacement is a fundamental strategy in medicinal chemistry and enzymology where one atom or group of atoms is replaced by another with similar size, shape, and electronic configuration. The goal is to probe the specific interactions between a substrate and an enzyme or to create more stable molecules with altered biological activity.
In the case of 3-Phospho-D-glycerate, the replacement of the phosphate ester oxygen with a methylene group to form a phosphonate is a classic example of isosteric replacement. This substitution maintains the tetrahedral geometry and the potential for ionic interactions, while significantly increasing the chemical stability of the molecule. The resulting phosphonate analogue, 2-hydroxy-4-phosphono-DL-butyric acid, has been instrumental in elucidating the binding requirements of phosphoglycerate kinase. nih.gov The observation that the affinity of this analogue for the enzyme is pH-dependent highlights the critical role of the dianionic state of the phosphate (or phosphonate) group in forming a stable enzyme-substrate complex. nih.gov
These studies underscore the precision of substrate recognition by enzymes and demonstrate how subtle changes in the isosteric replacement can lead to dramatic differences in binding and catalytic efficiency. The use of a range of isosteric analogues allows researchers to systematically probe the steric and electronic requirements of an enzyme's active site, providing a clearer picture of the molecular interactions that govern substrate specificity and catalysis.
Data Tables
Table 1: Kinetic Parameters of Phosphoglycerate Kinase with 3-Phospho-D-glycerate and its Methylene Analogue
| Substrate | pH | Km (mM) | kcat (relative value) |
| 3-Phospho-D-glycerate | 6.9 | 0.2 | 1.0 |
| 3-Phospho-D-glycerate | 8.5 | 0.2 | 1.0 |
| 2-hydroxy-4-phosphono-DL-butyric acid | 6.9 | 12.0 | 0.8 |
| 2-hydroxy-4-phosphono-DL-butyric acid | 8.5 | 0.2 | 0.9 |
Data sourced from Orr, G. A., & Knowles, J. R. (1974). The interaction of the phosphonate analogue of 3-phospho-D-glycerate with phosphoglycerate kinase. Biochemical Journal, 141(3), 721–723. nih.gov
Table 2: Inhibition of Phosphoglycerate Mutases by the Phosphonomethyl Analogue of 3-Phosphoglycerate
| Enzyme Source | Enzyme Type | Substrate Km (mM) | Analogue Ki (mM) |
| Yeast | Cofactor-dependent | 0.71 | 1.3 |
| Wheat germ | Cofactor-independent | 0.86 | 18 |
Data sourced from McAleese, S. M., Fothergill-Gilmore, L. A., & Dixon, H. B. (1985). The phosphonomethyl analogue of 3-phosphoglycerate is a potent competitive inhibitor of phosphoglycerate mutases. The Biochemical journal, 230(2), 535–542. nih.gov
Role of 3 Phospho D Glycerate in Diverse Biological Research Models
Metabolic Investigations in Microorganisms (e.g., Saccharomyces cerevisiae, Escherichia coli)
In the prokaryotic model organism Escherichia coli, 3-PGA is not only an intermediate in glycolysis but also a critical branch point for biosynthesis. It serves as the entry point into the phosphorylated pathway of L-serine biosynthesis. nih.gov This pathway is initiated by the enzyme D-3-phosphoglycerate dehydrogenase (PGDH), which catalyzes the conversion of 3-PGA to 3-phosphohydroxypyruvate. nih.gov In E. coli, it is estimated that a significant portion of the carbon assimilated during growth on glucose is channeled through L-serine for the synthesis of other essential biomolecules. nih.gov
| Organism | Pathway | Enzyme | Reaction | Significance |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Glycolysis | Phosphoglycerate Kinase | 1,3-bisphospho-D-glycerate + ADP ⇌ 3-phospho-D-glycerate + ATP | ATP generation via substrate-level phosphorylation. wikipedia.org |
| Saccharomyces cerevisiae | Glycolysis | Phosphoglycerate Mutase | 3-phospho-D-glycerate ⇌ 2-phospho-D-glycerate | Isomerization step leading to the formation of phosphoenolpyruvate. wikipedia.org |
| Escherichia coli | Glycolysis | Phosphoglycerate Kinase | 1,3-bisphospho-D-glycerate + ADP ⇌ 3-phospho-D-glycerate + ATP | Key energy-yielding step in glycolysis. |
| Escherichia coli | L-serine Biosynthesis | D-3-phosphoglycerate dehydrogenase (PGDH) | 3-phospho-D-glycerate + NAD+ → 3-phosphohydroxypyruvate + NADH + H+ | Committed step in the biosynthesis of L-serine and other downstream metabolites. nih.gov |
Photosynthetic Carbon Metabolism Studies in Plant Systems
3-Phospho-D-glycerate is a central molecule in the study of photosynthesis, particularly the light-independent reactions known as the Calvin-Benson cycle. wikipedia.orgfiveable.me In plant systems, atmospheric carbon dioxide is "fixed" by the enzyme RuBisCO, which catalyzes the reaction between CO2 and ribulose-1,5-bisphosphate (RuBP). fiveable.mekhanacademy.org This reaction forms an unstable six-carbon intermediate that immediately splits into two molecules of 3-PGA. wikipedia.orgfiveable.mekhanacademy.org
The newly formed 3-PGA is then utilized in two major ways: a portion is reduced to form glyceraldehyde-3-phosphate (G3P), which is a precursor for the synthesis of glucose and other carbohydrates, while the remainder is used to regenerate RuBP, allowing the cycle to continue. wikipedia.orgkhanacademy.org Studies using isolated chloroplasts from spinach have been instrumental in elucidating the regulation of the Calvin-Benson cycle. nih.govnih.gov In such experiments, the exogenous application of 3-PGA can be used to study specific reactions of the cycle. For instance, research has shown that the supply of 3-PGA is critical for the synthesis of the D1 protein of photosystem II, particularly under conditions where CO2 fixation is inhibited. nih.gov It is proposed that 3-PGA acts as an electron acceptor from NADPH, thereby reducing the levels of reactive oxygen species that can inhibit protein synthesis. nih.gov
| Stage of Calvin Cycle | Reaction Involving 3-PGA | Key Enzyme(s) | Significance |
|---|---|---|---|
| Carbon Fixation | CO2 + Ribulose-1,5-bisphosphate → 2 molecules of 3-phospho-D-glycerate | RuBisCO | The initial step of incorporating inorganic carbon into an organic molecule. fiveable.mekhanacademy.org |
| Reduction | 3-phospho-D-glycerate + ATP → 1,3-bisphospho-D-glycerate + ADP | Phosphoglycerate Kinase | Phosphorylation of 3-PGA to a higher energy intermediate. wikipedia.org |
| Reduction | 1,3-bisphospho-D-glycerate + NADPH + H+ → Glyceraldehyde-3-phosphate + NADP+ + Pi | Glyceraldehyde-3-phosphate Dehydrogenase | Reduction of the intermediate to form a triose phosphate (B84403), a precursor for carbohydrate synthesis. wikipedia.org |
| Regeneration | Some Glyceraldehyde-3-phosphate is used to regenerate Ribulose-1,5-bisphosphate | Various enzymes | Ensures the continuation of the cycle. wikipedia.orgkhanacademy.org |
Advanced Research on Epigenetic Regulation in Cellular Models
Recent research has unveiled a fascinating link between cellular metabolism and epigenetic regulation, with 3-Phospho-D-glycerate emerging as a key player at the intersection of these two fundamental processes. The metabolic fate of 3-PGA, particularly its entry into the serine biosynthesis pathway, has been shown to influence epigenetic modifications that control gene expression.
The synthesis of L-serine from 3-PGA is intricately linked to one-carbon metabolism, which is the source of methyl groups for S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including histone methylation. nih.govbiorxiv.org Histone methylation is a critical epigenetic modification that can either activate or repress gene transcription, depending on the specific lysine (B10760008) or arginine residue that is methylated. mdpi.com Studies have shown that inhibiting serine metabolism, for example by targeting the enzyme phosphoglycerate dehydrogenase (PGDH), can lead to a reduction in S-adenosylmethionine levels. nih.gov This, in turn, can decrease histone H3 lysine 27 trimethylation (H3K27me3), a repressive epigenetic mark, leading to increased expression of certain genes. nih.gov
Histone phosphorylation is another dynamic post-translational modification that plays a crucial role in various nuclear events, including the regulation of gene expression. nih.govcusabio.com While direct regulation of histone phosphorylation by 3-PGA is not well-documented, the metabolic state of the cell, which is influenced by the flux through pathways involving 3-PGA, can impact the activity of kinases and phosphatases that regulate histone phosphorylation. nih.gov For example, changes in cellular energy levels, reflected in the ATP/ADP ratio which is partly determined by glycolysis, can affect the activity of ATP-dependent kinases that phosphorylate histones.
The metabolic reprogramming of macrophages, a key feature of their activation and polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, is closely tied to epigenetic changes that regulate gene expression. embopress.orgfrontiersin.org The serine biosynthesis pathway, originating from 3-PGA, has been identified as a critical regulator of macrophage polarization. nih.gov
Research has demonstrated that inhibiting serine synthesis can suppress M1 macrophage polarization while promoting the M2 phenotype. nih.gov This is achieved, in part, through the epigenetic regulation of gene expression. For instance, a deficiency in serine metabolism has been shown to increase the expression of insulin-like growth factor 1 (IGF1) by reducing the repressive H3K27me3 mark on its gene. nih.gov This highlights a clear pathway from a central metabolite, 3-PGA, to the epigenetic control of gene expression that dictates the functional state of immune cells like macrophages.
| Metabolic Condition | Key Metabolic Pathway | Epigenetic Consequence | Effect on Gene Expression | Macrophage Phenotype |
|---|---|---|---|---|
| Active Serine Synthesis (from 3-PGA) | One-carbon metabolism providing methyl groups for SAM | Maintenance of H3K27me3 levels | Repression of genes like IGF1 | Favors M1 polarization |
| Inhibited Serine Synthesis | Reduced flux into one-carbon metabolism | Decreased H3K27me3 levels | Increased expression of genes like IGF1 | Suppresses M1 and promotes M2 polarization nih.gov |
Q & A
Q. What are the standard laboratory methods for synthesizing and characterizing Barium 3-Phospho-D-glycerate?
To synthesize this compound, researchers typically start with sodium salts of the compound (e.g., D-3-phosphoglycerate disodium salt) and perform ion-exchange chromatography to replace sodium with barium ions under controlled pH conditions . Characterization involves nuclear magnetic resonance (NMR) for structural validation and inductively coupled plasma mass spectrometry (ICP-MS) to confirm barium content. Purity is assessed via enzymatic assays using phosphoglycerate kinase (EC 2.7.2.3) to verify substrate activity .
Q. How does this compound participate in central metabolic pathways?
This compound is a key intermediate in glycolysis and gluconeogenesis. In glycolysis, it is produced from 1,3-bisphosphoglycerate via substrate-level phosphorylation and serves as a precursor for 2-phosphoglycerate . In plant systems, it is implicated in serine and glycine biosynthesis, where its depletion correlates with photorespiratory flux . Enzymatic assays with phosphoglycerate mutase (EC 5.4.2.11) or phosphatase (EC 3.1.3.38) can track its metabolic turnover .
Q. What experimental protocols ensure stability during storage and handling?
this compound is labile in aqueous solutions due to phosphatase activity. To stabilize it:
- Store lyophilized samples at -80°C in anhydrous conditions.
- Use Tris-based buffers (pH 7.4) to inhibit spontaneous hydrolysis.
- Avoid repeated freeze-thaw cycles; aliquot working solutions .
Advanced Research Questions
Q. How can computational modeling optimize experimental design for studying enzyme-substrate interactions with this compound?
Molecular dynamics (MD) simulations using force fields like GROMOS (parameter set 3-505) enable precise modeling of the compound’s interactions with enzymes such as phosphoglycerate kinase (EC 2.7.2.3). Key parameters include charge distribution (-2e for the phosphorylated group) and solvation dynamics . Validating simulations with X-ray crystallography data (e.g., yeast phosphoglycerate kinase structures) ensures accuracy in predicting binding affinities and catalytic mechanisms .
Q. What strategies resolve contradictions in reported metabolic flux data involving this compound?
Discrepancies often arise from differences in assay conditions (e.g., pH, cofactor availability). To address this:
- Use isotopically labeled [13C]-3-phospho-D-glycerate to trace carbon flux in vitro.
- Perform parallel experiments with knockout strains (e.g., Δphosphatase mutants) to isolate pathway contributions .
- Apply metabolic control analysis (MCA) to quantify rate-limiting steps under varying magnesium ion concentrations, which modulate phosphoglycerate kinase activity .
Q. How can network analysis improve strain engineering for enhanced 3-phospho-D-glycerate production?
Constraint-based metabolic modeling (e.g., flux balance analysis) identifies optimal gene knockout targets. For example:
- Downregulating phosphoenolpyruvate carboxylase redirects flux toward 3-phospho-D-glycerate.
- Overexpressing glyceraldehyde-3-phosphate dehydrogenase (GAPDH) increases precursor supply . Validate predictions with LC-MS/MS quantification of intracellular metabolite pools and RNA-seq to monitor regulatory responses.
Q. What advanced techniques validate the structural dynamics of this compound in enzymatic reactions?
Time-resolved X-ray crystallography captures conformational changes in enzymes like phosphoglycerate kinase during catalysis. Synchrotron radiation sources enable sub-angstrom resolution to observe barium ion coordination and phosphate transfer . Complementary circular dichroism (CD) spectroscopy monitors secondary structure shifts in the enzyme upon substrate binding .
Methodological Notes
- Reproducibility : Document buffer ionic strength and divalent cation concentrations (e.g., Mg²⁺), as these critically influence enzymatic activity .
- Data Validation : Cross-reference kinetic data (Km, Vmax) with databases like BRENDA or MetaCyc to identify species-specific enzyme variants .
- Ethical Compliance : Adhere to IUBMB nomenclature standards when publishing enzyme kinetics data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
